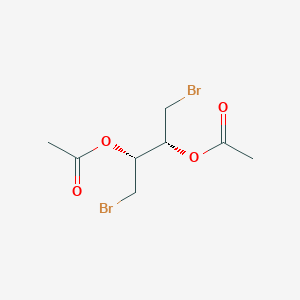
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is a chemical compound commonly used in scientific research. The compound is a reagent that is used to crosslink proteins and nucleic acids, making it an essential tool for studying the structure and function of biological molecules.
Wirkmechanismus
The mechanism of action of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the formation of covalent bonds between the crosslinking reagent and the biological molecule. The crosslinking occurs between lysine or cysteine residues in proteins, or between nucleotides in nucleic acids. The crosslinking stabilizes the structure of the molecule, providing valuable insights into its function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane depend on the specific biological molecule being studied. In general, crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can affect the activity, stability, and conformation of the molecule. The effects of crosslinking can be studied using a variety of biochemical and biophysical techniques, including mass spectrometry, X-ray crystallography, and nuclear magnetic resonance spectroscopy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in lab experiments include its ability to crosslink a wide range of biological molecules, its ease of use, and its relatively low cost. However, there are also limitations to the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane. For example, the crosslinking reaction can be difficult to control, and the crosslinked molecules may be difficult to isolate and study. Additionally, the crosslinking reaction can introduce artifacts or distortions in the structure of the biological molecule being studied.
Zukünftige Richtungen
There are many future directions for the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in scientific research. One promising area of research is the development of new crosslinking reagents that can provide even more detailed information about the structure and function of biological molecules. Another area of research is the development of new techniques for analyzing crosslinked molecules, such as advanced mass spectrometry and computational modeling. Finally, there is a need for more research on the limitations and artifacts associated with crosslinking, in order to improve the accuracy and reliability of crosslinking experiments.
Synthesemethoden
The synthesis of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the reaction of 1,4-diacetoxy-2-butene with bromine in the presence of a catalyst. The reaction produces a mixture of stereoisomers, with the (2R,3R)-stereoisomer being the most commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is widely used in scientific research as a crosslinking reagent. The compound is used to study the structure and function of biological molecules, including proteins and nucleic acids. Crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can provide valuable information about the interactions between different parts of a molecule, as well as the overall structure of the molecule.
Eigenschaften
CAS-Nummer |
128730-80-3 |
|---|---|
Produktname |
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane |
Molekularformel |
C8H12Br2O4 |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Synonyme |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



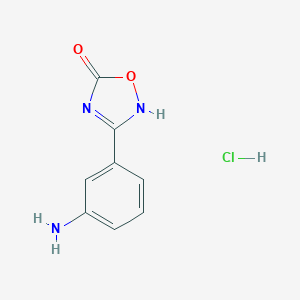
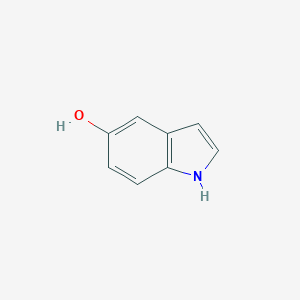
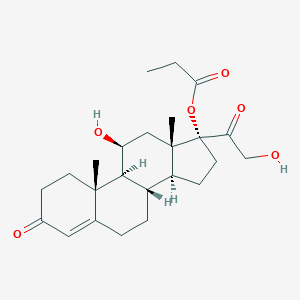
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
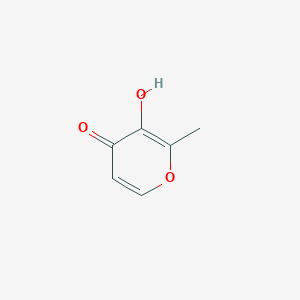
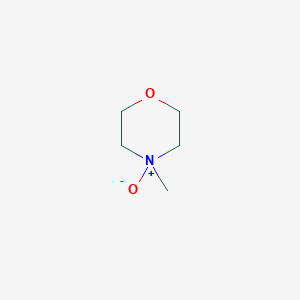
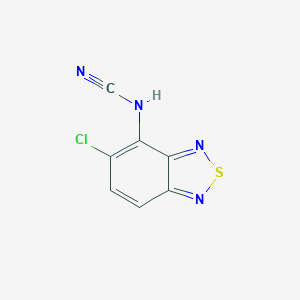
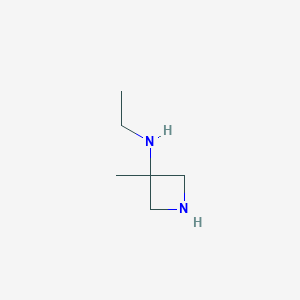
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
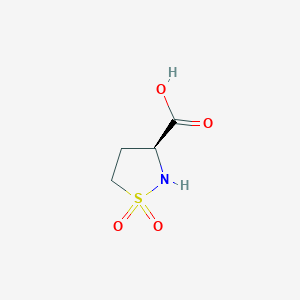
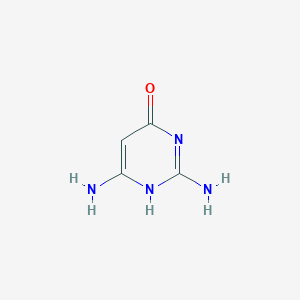
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
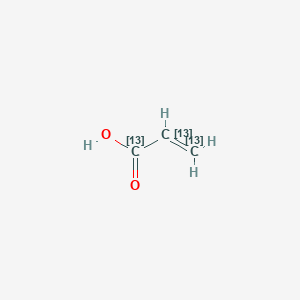
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)